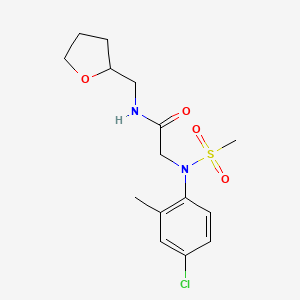![molecular formula C19H18BrNO3 B3937259 8-{2-[2-(4-bromophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B3937259.png)
8-{2-[2-(4-bromophenoxy)ethoxy]ethoxy}quinoline
Übersicht
Beschreibung
8-{2-[2-(4-bromophenoxy)ethoxy]ethoxy}quinoline, also known as BPEQ, is a synthetic compound that belongs to the class of quinoline derivatives. It has attracted significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science.
Wirkmechanismus
The mechanism of action of 8-{2-[2-(4-bromophenoxy)ethoxy]ethoxy}quinoline is not fully understood. However, it is believed to exert its cytotoxic and anti-inflammatory effects through the inhibition of various enzymes and signaling pathways involved in cell proliferation and inflammation. 8-{2-[2-(4-bromophenoxy)ethoxy]ethoxy}quinoline has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. It also inhibits the activity of NF-κB, a transcription factor involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
8-{2-[2-(4-bromophenoxy)ethoxy]ethoxy}quinoline has been found to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of tumor growth. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. 8-{2-[2-(4-bromophenoxy)ethoxy]ethoxy}quinoline has been shown to protect against oxidative stress-induced damage by scavenging free radicals and inhibiting lipid peroxidation.
Vorteile Und Einschränkungen Für Laborexperimente
8-{2-[2-(4-bromophenoxy)ethoxy]ethoxy}quinoline has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its cytotoxic and anti-inflammatory effects can be easily measured using various assays. However, 8-{2-[2-(4-bromophenoxy)ethoxy]ethoxy}quinoline also has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. 8-{2-[2-(4-bromophenoxy)ethoxy]ethoxy}quinoline also exhibits some toxicity towards normal cells, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 8-{2-[2-(4-bromophenoxy)ethoxy]ethoxy}quinoline. One potential avenue of research is the development of 8-{2-[2-(4-bromophenoxy)ethoxy]ethoxy}quinoline-based drugs for the treatment of cancer and inflammatory disorders. Another area of research is the synthesis of 8-{2-[2-(4-bromophenoxy)ethoxy]ethoxy}quinoline derivatives with improved solubility and selectivity towards cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of 8-{2-[2-(4-bromophenoxy)ethoxy]ethoxy}quinoline and its potential applications in material science.
Wissenschaftliche Forschungsanwendungen
8-{2-[2-(4-bromophenoxy)ethoxy]ethoxy}quinoline has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit significant cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. 8-{2-[2-(4-bromophenoxy)ethoxy]ethoxy}quinoline has also been found to possess potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and Parkinson's disease.
Eigenschaften
IUPAC Name |
8-[2-[2-(4-bromophenoxy)ethoxy]ethoxy]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO3/c20-16-6-8-17(9-7-16)23-13-11-22-12-14-24-18-5-1-3-15-4-2-10-21-19(15)18/h1-10H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJFXIFSIZFIQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCOCCOC3=CC=C(C=C3)Br)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-{2-[2-(4-Bromophenoxy)ethoxy]ethoxy}quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3937179.png)
![1-chloro-3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3937182.png)
![N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B3937184.png)
![methyl 2-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3937188.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B3937190.png)
![N-bicyclo[2.2.1]hept-2-yl-3-chlorobenzamide](/img/structure/B3937192.png)
![1-butoxy-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B3937220.png)

![1,3-dimethoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B3937236.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide](/img/structure/B3937238.png)
![1-[4-(3-chlorophenoxy)butoxy]-2-ethoxybenzene](/img/structure/B3937242.png)
![1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-methylbenzene](/img/structure/B3937250.png)
![1-[2-(4-isopropylphenoxy)ethoxy]-2-methoxybenzene](/img/structure/B3937258.png)
![N-(4-chlorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3937270.png)